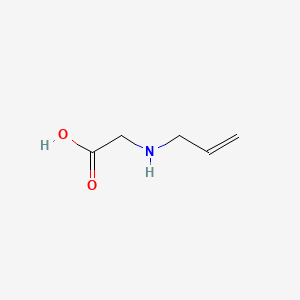

N-Allylglycine

説明

特性

IUPAC Name |

2-(prop-2-enylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWGGGZYGSZDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185688 | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-77-2 | |

| Record name | N-2-Propen-1-ylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-2-propenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Synthetic Routes

Reaction of Allylamine with Chloracetic Acid (Single-Step Process)

A patented process describes an improved single-step synthesis of N-Allylglycine by reacting a large excess of allylamine with chloracetic acid in an aqueous medium at low temperatures (0 to 20 °C). Key features include:

- Reagents : At least 8 mols of allylamine per mol of chloracetic acid.

- Conditions : Aqueous solution, temperature below 20 °C.

- Process : Direct reaction without a separate hydrolysis step.

- Outcome : Formation of an aqueous solution of this compound.

- Post-reaction treatment : Addition of alkali (~2 mols), distillation to remove unreacted allylamine, evaporation, and crystallization of this compound hydrochloride from an alcoholic HCl solution.

- Economical due to cheap reagents.

- Avoids multi-step hydrolysis.

- Suitable for commercial scale production.

- Without a large excess of allylamine, yields are low (<40%) due to side reactions such as allylimino diacetic acid formation.

- Requires careful temperature control and excess amine to suppress side products.

| Parameter | Details |

|---|---|

| Allylamine:Chloracetic acid ratio | ≥8:1 molar ratio |

| Temperature range | 0 to 20 °C |

| Medium | Aqueous |

| Yield | Moderate to high with excess amine |

| Side reactions | Allylimino diacetic acid formation (minimized by excess amine) |

| Post-processing | Alkali addition, distillation, crystallization |

Reaction of Allylamine with Ethyl Bromoacetate Followed by Hydrolysis

An older method involves:

- Step 1 : Reaction of allylamine with ethyl bromoacetate in ether at 0 °C.

- Step 2 : Hydrolysis of the ester using methyl alcoholic barium hydroxide.

This two-step process requires anhydrous conditions and separate hydrolysis, making it less economical and more complex for scale-up.

Reaction of Allylamine with Chloroacetamide Followed by Hydrolysis

Another classical approach uses:

- Allylamine reacting with chloroacetamide.

- Followed by hydrolysis with aqueous barium hydroxide.

This method also requires a separate hydrolysis step and anhydrous conditions, limiting its commercial viability.

Modern Synthetic Approaches

Zinc-Mediated, Palladium-Catalyzed Cross-Coupling to Prepare N-(Boc)-Allylglycine Methyl Ester

A sophisticated synthetic route involves the preparation of a protected form of this compound (N-(Boc)-Allylglycine methyl ester) via a zinc-mediated, palladium-catalyzed cross-coupling reaction. This method is highly useful for preparing derivatives and involves:

- Step A : Conversion of N-(Boc)-serine methyl ester to an iodoalkyl carbamate intermediate using iodine, triphenylphosphine, and imidazole in dichloromethane at 0 °C to room temperature.

- Step B : Cross-coupling of the iodo intermediate with vinyl bromide in the presence of activated zinc, Pd2(dba)3 catalyst, and tri(o-tolyl)phosphine ligand in dry DMF under argon atmosphere, involving temperature control from –78 °C to room temperature.

- High yields (up to 82% for iodide intermediate, 65% for cross-coupling step).

- Use of protecting groups (Boc) allows for selective reactions.

- Suitable for complex molecule synthesis and functionalization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| A: Iodination | Iodine, triphenylphosphine, imidazole, DCM, 0 °C to rt | 82 | Formation of iodoalkyl carbamate |

| B: Cross-coupling | Zn dust, Pd2(dba)3, P(o-tol)3, vinyl bromide, DMF, –78 °C to rt | 65 | Zinc insertion and Pd-catalyzed coupling |

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Allylamine + Chloracetic acid (aqueous, excess amine) | Allylamine, chloracetic acid | Aqueous, 0–20 °C | Moderate to high | Single step, economical | Requires large excess allylamine |

| Allylamine + Ethyl bromoacetate + hydrolysis | Allylamine, ethyl bromoacetate, barium hydroxide | Ether, 0 °C, then hydrolysis | Moderate | Established method | Multi-step, anhydrous conditions |

| Allylamine + Chloroacetamide + hydrolysis | Allylamine, chloroacetamide, barium hydroxide | Hydrolysis step required | Moderate | Established method | Multi-step, anhydrous conditions |

| Zinc-mediated Pd-catalyzed cross-coupling (protected derivative) | Zinc, Pd catalyst, vinyl bromide, Boc-protected serine ester | Inert atmosphere, low temp | High (65–82%) | High selectivity, useful for derivatives | Complex setup, expensive reagents |

Research Findings and Practical Considerations

- The patented aqueous method utilizing a large excess of allylamine and chloracetic acid is favored for industrial-scale synthesis due to simplicity and cost-effectiveness. Control of temperature and stoichiometry is critical to maximize yield and minimize side products.

- The zinc-mediated palladium-catalyzed cross-coupling method offers a route to functionalized this compound derivatives, important in medicinal chemistry and peptide synthesis, but involves more sophisticated equipment and reagents.

- Classical methods involving ester intermediates and hydrolysis are less favored for large-scale production due to multiple steps and strict anhydrous conditions.

Summary Table of Key Preparation Parameters

| Preparation Method | Molar Ratios | Temperature Range | Medium | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Allylamine + Chloracetic acid | ≥8:1 (allylamine:chloracetic acid) | 0–20 °C | Aqueous | Moderate to high | Single-step, excess amine needed |

| Allylamine + Ethyl bromoacetate + hydrolysis | 1:1 (approx.) | 0 °C + hydrolysis | Ether + aqueous | Moderate | Two-step, anhydrous conditions |

| Allylamine + Chloroacetamide + hydrolysis | 1:1 (approx.) | Hydrolysis step | Aqueous | Moderate | Two-step, anhydrous conditions |

| Zinc-mediated Pd-catalyzed cross-coupling | Stoichiometric zinc and Pd catalyst | –78 °C to rt | Dry DMF | High (65–82) | For protected derivatives, complex setup |

化学反応の分析

Types of Reactions

N-Allylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated amino acids.

Substitution: It can participate in substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted amino acids .

科学的研究の応用

Synthesis of N-Allylglycine

This compound can be synthesized through several methods, including:

- Direct Alkylation : This involves the alkylation of glycine with allyl bromide or other allyl derivatives.

- Biotransformation : Enzymatic methods using racemases and acylases have been developed for the efficient conversion of substrates like N-acetyl-DL-allylglycine into D-allylglycine with high yields (up to 89%) .

Biological Roles

This compound acts as an inhibitor of glutamate decarboxylase (GDC), which is crucial for gamma-aminobutyric acid (GABA) biosynthesis. Its inhibition can lead to decreased GABA levels, potentially inducing seizures in animal models .

Table 1: Effects of this compound on GABA Levels

| Study Type | Organism | GABA Level Change | Observations |

|---|---|---|---|

| In vivo | Rats | Decreased | Induced convulsions |

| In vitro | Guinea Pigs | Decreased | Inhibition of GDC activity |

Agricultural Applications

Recent studies have indicated that this compound can enhance plant growth by promoting photosynthesis. It has been shown to increase the expression of photosynthetic electron transfer-related genes when combined with choline chloride .

Table 2: Effects of this compound on Plant Growth

| Treatment | Growth Parameter | Result |

|---|---|---|

| Control | Height | Baseline |

| This compound + Choline | Height | Increased by 25% |

| This compound Alone | Height | Increased by 15% |

Material Science Applications

This compound is utilized in synthesizing polypeptoids, which are promising materials for antifouling applications. The incorporation of NAG into zwitterionic polypeptoids has been shown to enhance resistance to protein adsorption and bacterial adhesion .

Case Study: Zwitterionic Polypeptoids

- Objective : To create antifouling surfaces using polypeptoids derived from this compound.

- Method : Synthesis involved ring-opening polymerization and modification with quaternary amino groups.

- Results : The resulting materials exhibited significant resistance to protein fouling, making them suitable for biomedical applications.

Pharmacological Potential

Due to its role as a GDC inhibitor, this compound has potential therapeutic implications in neurological disorders where modulation of GABA levels is beneficial. Research into its pharmacological effects continues to explore its utility in treating conditions such as epilepsy .

作用機序

N-Allylglycine exerts its effects by inhibiting glutamate decarboxylase, which blocks the synthesis of GABA. This leads to a decrease in GABA levels, resulting in increased neuronal excitability and the potential for seizures. The primary molecular target is the enzyme glutamate decarboxylase, and the pathway involved is the GABA synthesis pathway .

類似化合物との比較

Reactivity and Polymerization Potential

Thermal and Physical Properties

- Poly(this compound) exhibits a lower critical solution temperature (LCST) of ~45°C, whereas poly(N-octylglycine) (a hydrophobic analogue) lacks thermal responsiveness .

- Ethyl N-Allylglycinate has a boiling point of 75–78°C at 15 Torr, making it more volatile than this compound (which decomposes upon heating) .

Material Science

- Triblock copolymers (e.g., PNOG-b-PNAG-b-PNMG) incorporating this compound form micelles with a hydrodynamic radius of 80–120 nm, ideal for encapsulating hydrophobic drugs like doxorubicin .

Agriculture

- This compound increases Arabidopsis thaliana dry weight by 30–40% under optimized conditions, outperforming choline chloride in photosynthetic gene activation .

生物活性

N-Allylglycine (NAG) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its allyl group attached to the amino acid glycine. It can be synthesized through several methods, including ring-opening polymerization of N-allyl glycine N-carboxyanhydride (NCA), which has been shown to produce polypeptoid platforms with stimuli-responsive behavior .

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, chirality-controlled α-peptide polymers derived from allylglycine showed minimum inhibitory concentrations (MICs) ranging from 4-16 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the MICs against multidrug-resistant (MDR) Gram-negative bacteria were notably higher (64-256 µg/mL), indicating a selective efficacy towards certain bacterial strains .

2. Plant Growth Promotion

This compound has also been reported to enhance plant growth. Studies indicate that it promotes photosynthetic activity and upregulates the expression of genes involved in photosynthesis . This suggests potential applications in agricultural practices to improve crop yield and health.

3. Biocatalytic Applications

This compound plays a crucial role in biocatalysis, particularly in the preparation of enantiomerically pure amino acids. A variant of N-acetyl amino acid racemase (NAAAR G291D/F323Y) demonstrated improved catalytic activity for N-acetyl-DL-allylglycine, achieving over 98% conversion to D-allylglycine under optimized conditions. This biotransformation process showcases the compound's utility in industrial applications for producing high-purity amino acids .

The antimicrobial activity of this compound and its derivatives is thought to be linked to their ability to disrupt bacterial cell membranes, enhancing the permeability of antibiotics and reducing resistance mechanisms . In plants, the promotion of photosynthesis may be attributed to the compound's role in regulating metabolic pathways that enhance chlorophyll synthesis and electron transport efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, D-PP (a polymer derived from allylglycine) was tested against various bacterial strains. The results indicated that D-PP significantly reduced MIC values for several antibiotics when combined with them, suggesting a synergistic effect that could be harnessed for developing new antimicrobial therapies .

Case Study 2: Agricultural Application

Field trials using choline chloride and this compound demonstrated improved growth rates and photosynthetic efficiency in crops. The treated plants showed enhanced biomass production compared to controls, highlighting the potential for these compounds in sustainable agriculture .

Data Summary

| Activity | Effect | MIC Range | Notes |

|---|---|---|---|

| Antimicrobial | Significant against Gram-positive bacteria | 4-16 µg/mL | Higher MICs against MDR Gram-negative bacteria |

| Plant Growth Promotion | Enhanced photosynthesis | Not applicable | Upregulates photosynthetic genes |

| Biocatalytic Efficiency | High conversion rates in amino acid synthesis | >98% conversion | Industrial application potential |

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-Allylglycine in laboratory settings?

Methodological Answer: this compound (C₅H₉NO₂) is typically synthesized via the allylation of glycine derivatives under controlled conditions. A common approach involves:

- Step 1 : Reacting glycine with allyl bromide in alkaline media (e.g., NaOH) to form the N-allylated product.

- Step 2 : Purification using recrystallization or column chromatography to isolate the compound.

- Step 3 : Characterization via ¹H/¹³C NMR (to confirm allyl group integration), mass spectrometry (to verify molecular weight), and elemental analysis (to validate purity).

Experimental details must be thoroughly documented to ensure reproducibility, as per guidelines for reporting synthetic procedures .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability is confirmed under these conditions .

- Handling : Avoid contact with strong acids/alkalis or oxidizing agents (e.g., peroxides), which may trigger hazardous reactions. Use fume hoods and PPE (gloves, lab coats) during manipulation .

- Decomposition : Monitor for toxic fumes under high heat (>100°C) using gas chromatography-mass spectrometry (GC-MS) .

Q. What analytical techniques are recommended for assessing this compound purity in biological samples?

Methodological Answer:

- Liquid Chromatography (HPLC/UPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from matrix interferences.

- UV-Vis Spectroscopy : Use absorbance at 210–220 nm (amide bond detection) for quantification.

- Validation : Include spike-and-recovery experiments in biological fluids (e.g., plasma) to validate accuracy (85–115% recovery) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Contradictions often arise from variability in experimental models or unvalidated assays. To address this:

- Comparative Toxicity Assays : Test the compound in parallel across multiple cell lines (e.g., HEK293, HepG2) and organisms (e.g., zebrafish embryos).

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to establish EC₅₀ values and identify threshold effects.

- Meta-Analysis : Aggregate existing data (e.g., from academic journals, avoiding unreliable sources like ) and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .

Q. What experimental designs are suitable for evaluating the ecological impact of this compound, given limited data on biodegradation?

Methodological Answer:

- Soil Mobility Studies : Use column leaching experiments with radiolabeled ¹⁴C-N-Allylglycine to track vertical migration. Analyze eluates via scintillation counting .

- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations using LC-MS/MS.

- Microbial Degradation : Incubate compound with soil microbiota under aerobic/anaerobic conditions. Monitor degradation products via high-resolution MS .

Q. How can advanced spectroscopic methods clarify this compound’s reactivity in catalytic or enzymatic systems?

Methodological Answer:

- In Situ FTIR Spectroscopy : Track real-time structural changes during reactions (e.g., enzyme-catalyzed hydrolysis).

- X-ray Crystallography : Co-crystallize this compound with target enzymes (e.g., glycine cleavage system proteins) to map binding interactions.

- DFT Calculations : Model reaction pathways (e.g., allyl group transfer) using Gaussian software to predict intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。